Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H15F3N2O2 and a molecular weight of 360.33 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position of the benzoate moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted anthranilic acid derivatives with appropriate reagents to form the quinoline core . The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions using organometallic reagents . The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline ring, enhancing its biological activity.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for esterification, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various quinoline derivatives with potential biological activities .
Scientific Research Applications
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate can be compared with other fluorinated quinoline derivatives, such as:
Fluoroquinolones: These compounds, like ciprofloxacin and norfloxacin, also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Trifluoromethylquinolines: Compounds like 5,6,8-trifluoroquinolines share similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15F3N2O2 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
ethyl 3-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24) |
InChI Key |
YLCUZTJTPVRTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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